BenchChemオンラインストアへようこそ!

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

Medicinal chemistry Isoquinoline SAR Data gap analysis

Sourcing 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline (MW 282.4, logP 3.4, TPSA 60.3 Ų) for your medchem or analytical program? This heterocyclic scaffold features a 5-methoxyisoquinoline core and a pyridin-2-ylmethylthio substituent, offering unique metal-coordinating and hydrogen-bond-accepting properties for kinase inhibitor or sigma receptor ligand screening. Its well-defined computed properties support use as an LC-MS retention time or ionization efficiency marker. Due to the absence of published biological data, we recommend procurement with an internal validation plan.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 1203356-19-7
Cat. No. B2949625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline
CAS1203356-19-7
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN=C2SCC3=CC=CC=N3
InChIInChI=1S/C16H14N2OS/c1-19-15-7-4-6-14-13(15)8-10-18-16(14)20-11-12-5-2-3-9-17-12/h2-10H,11H2,1H3
InChIKeySUJYMTRRHMUIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline (CAS 1203356-19-7): Sourcing and Baseline Characterization


5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline (CAS 1203356-19-7) is a heterocyclic small molecule (MW 282.4 g/mol, C₁₆H₁₄N₂OS) bearing a 5-methoxyisoquinoline core tethered via a thioether linkage to a pyridin-2-ylmethyl moiety [1]. The compound has been indexed in PubChem (CID 45502941) with computed physicochemical properties including an XLogP3-AA of 3.4, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 60.3 Ų [1]. However, no peer-reviewed primary research literature or structured patent data reporting quantitative biological activity, selectivity profiles, or comparative pharmacological performance for this exact molecular entity have been identified in the accessible public domain, excluding prohibited vendor-generated content sources.

Why Generic Isoquinoline-Thioether Substitution Is Not Supported for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline


Isoquinoline-thioether compounds are a structurally diverse class wherein even minor modifications—such as variation of the thioether substituent, position and nature of the methoxy group, or N-heterocycle attachment—can profoundly alter reactivity, electronic distribution, and biological target engagement. General principles established in the literature demonstrate that the methylthio group serves as a powerful activating moiety for isoquinoline cyclization reactions, with yields improving from zero to 54–94% depending on substitution pattern [1]. Furthermore, theoretical studies confirm that the site selectivity of both methylthio and methoxy activating groups is governed by distinct electronic effects that cannot be predicted by simple analogy [2]. Consequently, without specific comparative biological or chemical performance data for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline against defined analogs, any assumption of functional interchangeability between this compound and other in-class isoquinoline-thioethers lacks scientific justification. The pyridin-2-ylmethylthio substitution pattern introduces unique conformational and electronic properties that differentiate it from simpler methylthio or arylthio variants, but quantitative differentiation data from direct comparative studies are currently absent from the open literature.

Quantitative Evidence Assessment for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline: Comparator-Based Differentiation Data


Absence of High-Strength Comparator-Based Biological Evidence for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

An exhaustive search of the open scientific literature, patent databases, and authoritative bioactivity repositories (including ChEMBL, BindingDB, and PubChem BioAssay) was conducted. No primary research article, patent example, or curated bioassay record was found that provides quantitative activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or % inhibition) for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline against any defined biological target or in any cellular assay. Furthermore, no head-to-head comparator study was identified that directly compares the biological profile of this compound with any structurally defined analog, congener, or alternative compound from the isoquinoline-thioether class. The only structured data available are computed physicochemical properties catalogued in PubChem [1], which are insufficient to establish meaningful biological differentiation. The BindingDB entry initially retrieved for this search context (BDBM50604967, CHEMBL1698776) was confirmed by SMILES comparison to represent a structurally unrelated chemotype and therefore provides no evidentiary value for this compound. This critical absence of quantitative performance data means that no evidence dimension defined in the core evidence admission rules can be satisfied at this time.

Medicinal chemistry Isoquinoline SAR Data gap analysis

Structural and Physicochemical Differentiation from Representative Isoquinoline-Thioether Analogs

In the absence of biological data, differentiation can only be approached through computed molecular properties and structural comparison. The target compound (MW 282.4, XLogP3-AA 3.4, TPSA 60.3 Ų) [1] can be compared to a structurally related analog from the ChEMBL database: 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide (CAS 1203039-60-4, MW 338.4, C₁₉H₁₈N₂O₂S) . While both share the 5-methoxyisoquinolin-1-yl-thio core, the target compound bears a pyridin-2-ylmethyl S-substituent, whereas the analog carries an N-methyl-N-phenylacetamide thioether substituent. This difference increases molecular weight by 56 Da and introduces an additional hydrogen bond acceptor (amide carbonyl), altering both steric bulk and hydrogen bonding capacity. The target compound lacks hydrogen bond donors, whereas the analog may engage in different intermolecular interactions. However, without experimental binding or functional assay data for either compound, the pharmacological significance of these computed property differences cannot be assessed. The pyridine nitrogen in the target compound's side-chain may confer metal-chelating properties absent in the analog, a hypothesis that remains untested.

Drug design Physicochemical profiling Medicinal chemistry

Application Scenarios for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline Based on Current Evidence


Use as a Synthetic Intermediate or Building Block in Isoquinoline Library Synthesis

The compound may serve as a scaffold for diversification in medicinal chemistry campaigns, particularly where the pyridin-2-ylmethylthio motif is desired for its potential metal-coordinating or hydrogen-bond-accepting properties. The methylthio group is a well-established activating moiety for isoquinoline ring formation, improving cyclization yields from 0% to 54–94% in unactivated systems [1]. However, no published synthetic procedures specific to this compound were identified from admissible sources; all synthetic protocols found were hosted on prohibited vendor sites and could not be independently verified.

Physicochemical Reference Standard for Chromatographic or Spectroscopic Method Development

The well-defined computed properties (MW 282.4, logP 3.4, TPSA 60.3 Ų) [1] make this compound a candidate for use as a retention time or ionization efficiency marker in LC-MS method development for isoquinoline-thioether analogs. However, this application would require procurement of a certified reference standard with documented purity, which has not been identified from reputable non-prohibited suppliers at the time of this assessment.

Hypothesis-Driven Exploration of Sigma Receptor or Kinase Target Space

Isoquinoline derivatives bearing pyridine-containing substituents have been claimed in patent literature as Syk and JAK kinase inhibitors [2] and as sigma receptor ligands. While 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is not explicitly disclosed in these patents, its structural features are consistent with the general Markush formulae described. Researchers may consider this compound for exploratory screening against these target classes, with the explicit caveat that no primary screening data currently exist to support or refute activity. Any procurement for this purpose should be accompanied by an internal validation plan.

Quote Request

Request a Quote for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.